3-Chloro-4-ethoxy-5-fluorobenzamide
Overview
Description
3-Chloro-4-ethoxy-5-fluorobenzamide is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzamide, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 3-chloro-4-ethoxy-5-fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Acylation: The resulting amine is acylated with an appropriate acyl chloride, such as benzoyl chloride, to form the benzamide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Hydrolysis: Under acidic or basic conditions, the amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives such as nitrobenzamides.
Reduction: Formation of reduced derivatives such as aminobenzamides.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-Chloro-4-ethoxy-5-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxy-5-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, ethoxy, and fluoro substituents can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary based on the context of its use.
Comparison with Similar Compounds
- 3-Chloro-4-ethoxybenzamide
- 3-Chloro-5-fluorobenzamide
- 4-Ethoxy-5-fluorobenzamide
Comparison: 3-Chloro-4-ethoxy-5-fluorobenzamide is unique due to the combination of chloro, ethoxy, and fluoro substituents on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, such as altered reactivity and solubility, compared to its analogs. The presence of multiple substituents can also enhance its potential biological activity and specificity in various applications.
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNZBZDGLUAFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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